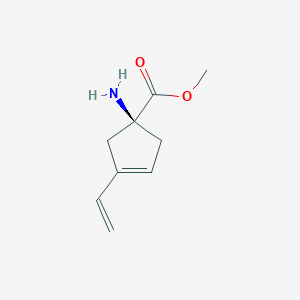![molecular formula C17H26O5 B063528 (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid CAS No. 172900-71-9](/img/structure/B63528.png)
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid
Descripción general
Descripción
Synthesis Analysis
The enantioselective hydrogenation of the precursor to "(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid" has been described, achieving high enantioselectivity up to 95% ee. The process involves catalytic transformation using homogeneous chiral Rh(I) and Ru(II) complexes. This synthesis route is crucial for obtaining the enantiopure form of the acid, which is essential for its pharmacological activity (Andrushko et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, which assists in confirming the stereochemistry and understanding the compound's conformational properties. For instance, the structure determination of related amino acids and intermediates provides insights into the configuration and orientation of functional groups that impact the compound's biological activity (Nakamura et al., 1976).
Chemical Reactions and Properties
The compound's chemical properties, such as its reactivity and interaction with other substances, can be understood by studying its synthesis and subsequent reactions. For example, the asymmetric synthesis of related compounds reveals the absolute configurations of diastereoisomers, contributing to the understanding of the compound's chemical behavior (Shetty & Nelson, 1988).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Catalysis
- The compound has been studied for its role as a key intermediate in the enantioselective synthesis of pharmacologically important molecules. Notably, it is a critical intermediate in the preparation of Aliskiren, a renin inhibitor used to treat high blood pressure. The synthesis involves the enantioselective hydrogenation of precursor compounds using chiral Rh(I) and Ru(II) complexes, achieving up to 95% enantioselectivity (Andrushko et al., 2008).
Chemical Transformations and Method Development
- Another study focused on the Graf–Ritter reaction involving 4-Aryl-2-methylbutan-2-ols, leading to the formation of benzazepines, showcasing the compound's utility in complex chemical transformations (Glushkov et al., 2021).
- A kinetic study on microcystin oxidation highlighted the production of 2‐methyl‐3‐methoxy‐4‐phenylbutanoic acid as a byproduct, providing insights into the degradation pathways of environmental toxins (Wu et al., 2008).
Improvements in Synthetic Methods
- Research has also been dedicated to improving the synthetic methods for producing this compound, demonstrating its importance as an intermediate in drug synthesis. Innovations include the application of ultrasonic reactions to enhance yields and selectivity (Ping, 2009).
Bioactive Compound Discovery
- A study identified new bioactive compounds from mangrove fungi, including phenyl ether derivatives with potential antibacterial, antifungal, and cytotoxic activities, indicating the compound's relevance in natural product chemistry and drug discovery (Shao et al., 2007).
Wine Chemistry
- In the context of wine chemistry, research on substituted ester formation in red wine involved quantitative determination and enantiomeric separation of corresponding acids, including derivatives related to the compound, which play a role in wine aroma development over time (Lytra et al., 2017).
Propiedades
IUPAC Name |
(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O5/c1-12(2)14(17(18)19)10-13-6-7-15(21-4)16(11-13)22-9-5-8-20-3/h6-7,11-12,14H,5,8-10H2,1-4H3,(H,18,19)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXUFLXBJGFODO-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433186 | |
| Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172900-71-9 | |
| Record name | (αR)-4-Methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172900-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-{[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, 4-methoxy-3-(3-methoxypropoxy)-α-(1-methylethyl)-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)





![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)




